4-(4-Bromophenyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)cyclohexanone is an organic compound with the molecular formula C12H13BrO. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research . The compound features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)cyclohexanone typically involves the bromination of phenylcyclohexanone. One common method is the Friedel-Crafts acylation reaction, where bromobenzene reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)cyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the cyclohexanone moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols are formed from the reduction of the carbonyl group.
Oxidation: Carboxylic acids or other oxidized products are obtained.
Scientific Research Applications
4-(4-Bromophenyl)cyclohexanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)cyclohexanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering its chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexanone: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(4-Chlorophenyl)cyclohexanone: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(4-Fluorophenyl)cyclohexanone: Features a fluorine atom, which affects its chemical behavior and applications.
Uniqueness
4-(4-Bromophenyl)cyclohexanone is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.
Properties
IUPAC Name |
4-(4-bromophenyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVCFGNCJKEOOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435385 |
Source
|
Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84892-43-3 |
Source
|
Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis method presented in the paper?
A1: The paper describes a facile, four-step synthesis of 4-(4-Bromophenyl)cyclohexanone from (4-acetylcyclohexyl)benzene. [] The authors highlight achieving a high purity of 99% with an overall yield of 20%. This is significant because it offers a potentially more efficient and scalable method compared to previously existing synthetic routes.
Q2: How was the synthesized this compound characterized?
A2: The researchers confirmed the identity and purity of the synthesized compound using a combination of spectroscopic techniques. These included ¹H Nuclear Magnetic Resonance (¹H NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). [] These methods provided structural information and confirmed the compound's molecular weight and purity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.